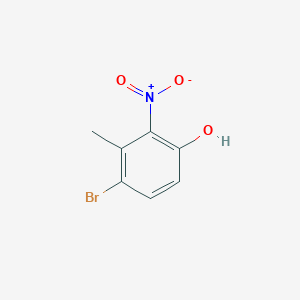

4-Bromo-3-methyl-2-nitrophenol

Vue d'ensemble

Description

4-Bromo-3-methyl-2-nitrophenol is a compound that has been the subject of various studies due to its potential applications in different fields such as medicine, agriculture, and materials science. The compound is characterized by the presence of bromo, methyl, and nitro substituents on a phenol ring, which significantly influence its chemical behavior and properties.

Synthesis Analysis

The synthesis of this compound-related compounds has been achieved through different methods. For instance, a Schiff base compound related to this compound was synthesized using a solvent-free mechanochemical green grinding method, which is considered environmentally friendly due to the absence of solvents . Another study reported the synthesis of a bidentate Schiff base ligand and its Ni(II) complex, which could be related to the synthesis pathways of this compound . Additionally, oxidative bromination has been used to synthesize 2-Bromo-4-methylphenol, which shares some structural similarities with this compound .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been elucidated using various spectroscopic techniques such as FT-IR, UV-Vis, NMR, and X-ray diffraction . These studies have provided detailed information on the molecular geometry, vibrational frequencies, and electronic properties of these compounds. For example, the crystal structure of a related Schiff base was found to be monoclinic . Theoretical investigations using density functional theory (DFT) have also been conducted to optimize the geometry and analyze the electronic properties of these compounds .

Chemical Reactions Analysis

The chemical reactivity of this compound-related compounds has been explored in various studies. Nucleophilic aromatic substitution has been used to modify the structure of related compounds, leading to the synthesis of new derivatives and metal complexes . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents, which affect the electron density on the phenol ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound-related compounds have been extensively studied. These properties include solubility, molar conductivity, and the formation of complexes with metals . The solvent effect on complexation has been investigated, revealing that isopropanol is a better solvent than ethanol for complex formation . The urease inhibitory activity and antioxidant potential of a related Schiff base have been evaluated, showing considerable biological activity . Additionally, the nonlinear optical properties of these compounds suggest potential applications in materials science .

Applications De Recherche Scientifique

Biodegradation and Environmental Decontamination

4-Bromo-3-methyl-2-nitrophenol, similar to its structurally related compounds, has been studied for its environmental impact and biodegradation potential. Ralstonia sp. SJ98, a microorganism, demonstrated the ability to utilize compounds like 3-methyl-4-nitrophenol as the sole carbon and energy source. This indicates potential pathways for biodegradation and environmental decontamination of related nitrophenol compounds (Bhushan et al., 2000).

Atmospheric Monitoring

Atmospheric concentrations of various nitrophenols, including compounds structurally related to this compound, have been monitored to understand their distribution and impacts. This monitoring is crucial for assessing the environmental persistence and potential health impacts of such compounds (Morville et al., 2006).

Catalytic Reduction and Industrial Applications

Catalytic Reduction

The catalytic reduction of nitrophenols, including compounds similar to this compound, has been a subject of research due to their industrial and environmental relevance. Gold nanoparticles stabilized by ionic liquids have shown potential in the reduction of nitrophenols, which is significant for industrial applications and environmental remediation (Thawarkar et al., 2018).

Electrochemical Detection and Photocatalytic Activity

The development of composite nanocones for the electrochemical detection of 4-Nitrophenol, a compound related to this compound, highlights the potential of these materials in monitoring and removing toxic pollutants from the environment. The photocatalytic activities of these materials further underscore their utility in environmental cleanup efforts (Chakraborty et al., 2021).

Biological and Chemical Properties

Biological Activity

Research on structurally similar compounds, such as the study of 4-bromo-2-(((2′-chloro-4′-nitrophenyl)imino)methyl)phenol, has revealed insights into biological activities like urease inhibition and antioxidant potential. This information can be crucial for understanding the biological interactions and potential applications of this compound in various fields (Zulfiqar et al., 2020).

Novel Synthesis Methods

The synthesis of related nitrophenols has been optimized, providing insights into efficient and commercially viable production methods. Understanding these methods can be valuable for the synthesis and application of this compound in various scientific and industrial domains (Li Zi-ying, 2008).

Safety and Hazards

Mécanisme D'action

Target of Action

Nitrophenols, a class of compounds to which 4-bromo-3-methyl-2-nitrophenol belongs, are known to interact with various biological molecules due to their polar nature .

Mode of Action

Nitrophenols typically undergo nucleophilic aromatic substitution reactions . In these reactions, a nucleophile attacks the aromatic ring, leading to the substitution of a group on the ring . This could potentially alter the function of target molecules in the cell.

Biochemical Pathways

It’s worth noting that nitrophenols can be degraded via the 1,2,4-benzenetriol pathway in certain bacterial species . This pathway involves the conversion of nitrophenols to benzenetriol, which is then further metabolized .

Pharmacokinetics

Nitro compounds are generally known for their polar character, which results in lower volatility compared to similar molecular weight compounds . This could potentially affect the bioavailability of this compound.

Result of Action

Nitrophenols are known to be toxic and can cause various physiological effects depending on their concentration and the duration of exposure .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemical substances, pH, temperature, and light conditions can affect its reactivity and degradation .

Propriétés

IUPAC Name |

4-bromo-3-methyl-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-4-5(8)2-3-6(10)7(4)9(11)12/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNNJFUSAYWUFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40517783 | |

| Record name | 4-Bromo-3-methyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85598-12-5 | |

| Record name | 4-Bromo-3-methyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

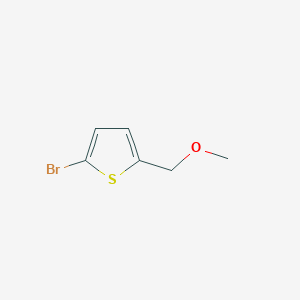

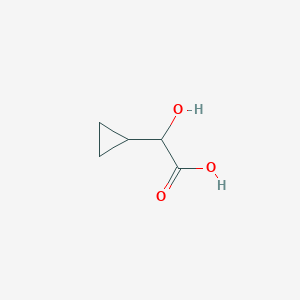

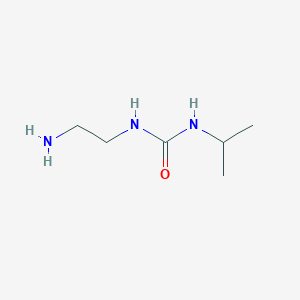

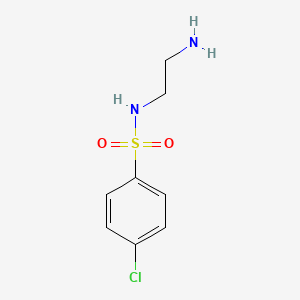

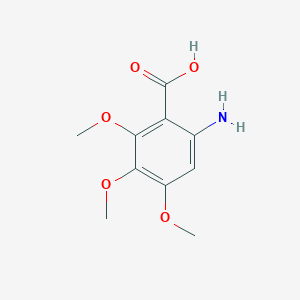

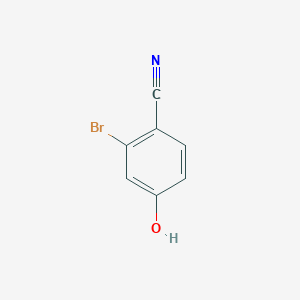

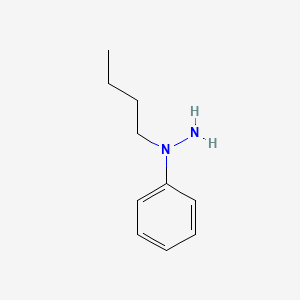

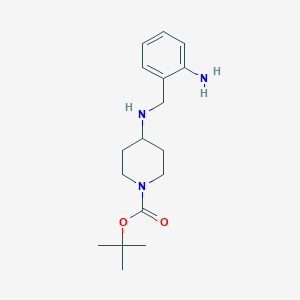

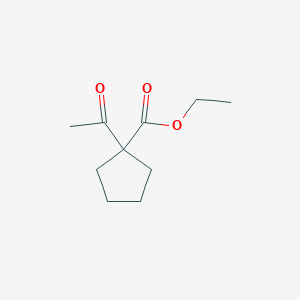

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B1282134.png)